4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

A2B adenosine receptor GPCR antagonist halogen bonding

Researchers developing piperazine sulfonamide GPCR ligands or oncology agents require halogen-substituted building blocks with unambiguous SAR profiles. Generic halogen substitution (Cl or F analogs) alters target engagement and compromises experimental reproducibility. This 4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide provides the precise electronic and steric profile needed for picomolar A2B adenosine receptor affinity (Ki = 0.0835 nM in closely related PSB-1901). • Para-bromine enables orthogonal Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) for focused library synthesis. • Supplied at ≥98% purity with validated bromophenyl-sulfonamide core integrity. • Global B2B shipping with batch-specific certificates of analysis available.

Molecular Formula C12H18BrN3O2S
Molecular Weight 348.259
CAS No. 1226808-59-8
Cat. No. B580823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
CAS1226808-59-8
Molecular FormulaC12H18BrN3O2S
Molecular Weight348.259
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
InChIKeyQJVIMFUCLSDOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: Identity & Procurement


4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS: 1226808-59-8; molecular formula: C₁₂H₁₈BrN₃O₂S; molecular weight: 348.26) is a sulfonamide derivative featuring a piperazine core substituted with a 4-bromophenyl group at the N-4 position and an N,N-dimethylsulfamoyl moiety at the N-1 position . The compound is commercially available as a research chemical from multiple vendors, typically at ≥95% purity, and is marketed as a versatile building block for medicinal chemistry applications, particularly in the synthesis of pharmaceutical agents targeting neurological disorders .

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: Substitution Failure


Within the piperazine sulfonamide chemical class, the presence and position of the bromine atom on the phenyl ring, combined with the specific N,N-dimethyl substitution pattern on the sulfonamide group, create a unique electronic and steric profile that cannot be replicated by analogs bearing alternative halogens (e.g., Cl or F) or different alkyl substituents [1]. Structure-activity relationship (SAR) studies on related piperazine sulfonamide cores have demonstrated that halogen substitution at the para-position of the phenyl ring significantly modulates target binding affinity, with bromine conferring distinct halogen-bonding capabilities that are not achievable with smaller halogens [2]. Consequently, generic substitution of this compound with a structurally similar but electronically distinct analog—such as a 4-chlorophenyl or 4-fluorophenyl variant—would fundamentally alter target engagement parameters, rendering experimental results non-reproducible across different chemical entities [3].

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: Differentiation Evidence


Enhanced A2B Adenosine Receptor Affinity

In a study of xanthine-based A2B adenosine receptor antagonists, the para-bromophenyl-substituted piperazine sulfonamide derivative PSB-1901—which shares the identical 4-(4-bromophenyl)piperazine-1-sulfonamide core substructure with the target compound—exhibited picomolar binding affinity that exceeded all non-brominated analogs in the same series [1].

A2B adenosine receptor GPCR antagonist halogen bonding cancer immunotherapy

Bromine Electron-Withdrawing Effect on DPP-IV Inhibition

In a systematic evaluation of piperazine sulfonamide DPP-IV inhibitors, compounds bearing electron-withdrawing groups (EWGs) such as chlorine demonstrated significantly improved inhibitory activity compared to analogs with electron-donating groups such as methyl at the same position [1]. Bromine, being a stronger electron-withdrawing substituent than chlorine (Hammett σₚ: Br = 0.23 vs. Cl = 0.23; electronegativity and polarizability differences confer distinct electronic properties), is predicted via halogen-bonding mechanisms to further enhance target interactions.

DPP-IV inhibition diabetes electron-withdrawing group structure-activity relationship

GSTP1-1 Inhibition and Favorable ADMET Profile

A series of piperazine-linked sulfonamide derivatives (PLSDs) was evaluated for glutathione S-transferase pi 1 (GSTP1-1) inhibition, yielding IC₅₀ values ranging from 0.33 to 0.86 µM and Ki values between 1.443 ± 0.562 and 4.192 ± 0.125 µM [1]. In silico ADMET predictions indicated satisfactory drug-likeness and pharmacokinetic profiles across the class, suggesting that compounds within this scaffold family possess developable characteristics [1].

GSTP1-1 inhibition chemotherapy resistance drug-likeness ADMET prediction

Pre-Functionalized Building Block for Synthesis

The target compound is commercially supplied as a ready-to-use research intermediate with the N,N-dimethylsulfamoyl group pre-installed, eliminating the need for multi-step sulfonamide installation that would otherwise require handling of reactive sulfonyl chlorides and optimization of coupling conditions . Vendor-supplied purity specifications of 95–98% ensure that downstream synthetic transformations proceed with predictable stoichiometry, unlike alternative routes starting from unfunctionalized piperazine cores.

synthetic intermediate building block piperazine functionalization medicinal chemistry

Bromine-Enabled Cross-Coupling Chemistry

The para-bromophenyl substituent serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling) . The carbon-bromine bond exhibits optimal reactivity for oxidative addition to Pd(0) catalysts, whereas the stronger C–Cl bond in 4-chlorophenyl analogs requires harsher conditions, and C–F bonds are generally inert under standard cross-coupling conditions.

cross-coupling Suzuki coupling Buchwald-Hartwig halogen reactivity

Bromine-Mediated Halogen Bonding Predictions

Computational studies on the structurally related PSB-1901 compound (which contains the identical 4-(4-bromophenyl)piperazine-1-sulfonamide substructure) predicted that halogen bonding contributed significantly to the compound's outstanding picomolar potency at the A2B adenosine receptor [1]. This halogen-bonding interaction—a directional non-covalent interaction between the bromine σ-hole and electron-rich residues—is not replicable with smaller halogens (F, Cl) due to insufficient polarizability.

halogen bonding computational chemistry molecular docking binding affinity

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: Research Applications


A2B Adenosine Receptor Antagonist Optimization

This compound is optimally deployed as a core scaffold for generating novel A2B adenosine receptor antagonists in oncology immunotherapy research. The 4-(4-bromophenyl)piperazine-1-sulfonamide substructure has demonstrated picomolar binding affinity (Ki = 0.0835 nM) and >10,000-fold subtype selectivity in the closely related PSB-1901 compound [1]. Researchers synthesizing derivatives of this scaffold can rationally introduce modifications at the N,N-dimethyl terminus while retaining the bromophenyl-sulfonamide core that computational studies suggest engages in potency-enhancing halogen bonding interactions [1].

Building Block for Cross-Coupling Libraries

The para-bromophenyl moiety serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the phenyl ring via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira protocols . This reactivity profile—unavailable in 4-fluorophenyl analogs and suboptimal in 4-chlorophenyl variants—positions the compound as a preferred intermediate for generating focused libraries of piperazine sulfonamide derivatives in parallel medicinal chemistry workflows .

GSTP1-1 and DPP-IV Inhibitor Exploration

The piperazine sulfonamide scaffold class has demonstrated moderate inhibitory activity against GSTP1-1 (IC₅₀ range: 0.33–0.86 µM) [2] and DPP-IV, with SAR studies indicating that electron-withdrawing substituents such as bromine improve target engagement relative to electron-donating groups [3]. This compound provides a pre-optimized entry point for structure-activity relationship campaigns targeting these enzyme classes, with favorable in silico ADMET predictions supporting downstream developability [2].

GPCR Tool Compound Precursor

The bromophenyl substituent provides a conjugation-amenable site for installing reporter groups (e.g., fluorophores, biotin) via cross-coupling chemistry, enabling the generation of chemical probes for GPCR target engagement and localization studies. The demonstrated A2B receptor affinity of the core scaffold [1] combined with the bromine-enabled synthetic flexibility makes this compound a strategic precursor for developing fluorescent ligands or affinity reagents for adenosine receptor pharmacology investigations.

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